molecular formula C10H10F3NO3 B13000207 Ethyl 2-amino-6-(trifluoromethoxy)benzoate

Ethyl 2-amino-6-(trifluoromethoxy)benzoate

Cat. No.: B13000207
M. Wt: 249.19 g/mol
InChI Key: XUVBIOXOHMIIGL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-6-bromobenzoate with trifluoromethanol in the presence of a base, followed by esterification with ethanol . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of ethyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 2-amino-6-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)8-6(14)4-3-5-7(8)17-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

XUVBIOXOHMIIGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(F)(F)F)N

Origin of Product

United States

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